molecular formula C21H20F3N3O5 B265230 N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No. B265230
M. Wt: 451.4 g/mol
InChI Key: CFGFDUPHJQNATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide, also known as TFP or TFP-amide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFP-amide is a synthetic compound that is used in a variety of research applications, including as a fluorescent probe for the detection of proteins and as a tool for studying the molecular mechanisms of biological processes.

Mechanism of Action

N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide works by binding to specific amino acid residues in proteins, causing a change in the fluorescence properties of the compound. This change in fluorescence can be detected using a variety of techniques, including fluorescence microscopy, flow cytometry, and spectroscopy. The binding of N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide to proteins can also cause changes in the conformation and activity of the protein, which can be studied using biochemical and biophysical methods.
Biochemical and Physiological Effects
N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide has been shown to have a variety of biochemical and physiological effects on cells and tissues. It has been shown to inhibit the activity of some enzymes, including proteases and kinases, and to modulate the activity of ion channels and transporters. N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide has also been shown to induce apoptosis in some cell types and to have anti-inflammatory effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide is its high sensitivity and selectivity for binding to proteins. This makes it a useful tool for studying protein localization, activity, and interactions in living cells. However, N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide has some limitations for lab experiments, including its potential toxicity and the need for specific conditions for optimal binding to proteins.

Future Directions

There are many potential future directions for research on N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide. One area of interest is the development of new N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide derivatives that have improved properties for specific applications, such as increased selectivity for certain proteins or improved fluorescence properties. Another area of interest is the use of N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide in combination with other techniques, such as mass spectrometry or X-ray crystallography, to study the structure and function of proteins in more detail. Finally, N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide may have potential applications in drug discovery and development, as a tool for identifying and characterizing new drug targets.

Synthesis Methods

The synthesis of N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)aniline and 3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole in the presence of a base to form an intermediate product. This intermediate product is then reacted with propanoyl chloride to yield the final product, N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide.

Scientific Research Applications

N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide has been widely used in scientific research as a fluorescent probe for the detection of proteins. It has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and can be used to study the localization, activity, and interactions of these proteins in living cells. N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide-amide has also been used as a tool for studying the molecular mechanisms of biological processes, including protein folding, protein-protein interactions, and signal transduction pathways.

properties

Product Name

N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

Molecular Formula

C21H20F3N3O5

Molecular Weight

451.4 g/mol

IUPAC Name

N-[2-(trifluoromethyl)phenyl]-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

InChI

InChI=1S/C21H20F3N3O5/c1-29-15-10-12(11-16(30-2)19(15)31-3)20-26-18(32-27-20)9-8-17(28)25-14-7-5-4-6-13(14)21(22,23)24/h4-7,10-11H,8-9H2,1-3H3,(H,25,28)

InChI Key

CFGFDUPHJQNATP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCC(=O)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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